Monocrotalic acid

Description

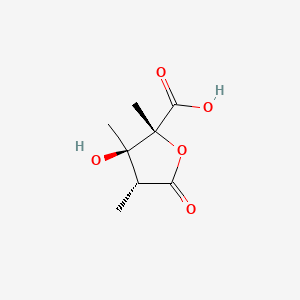

Structure

2D Structure

3D Structure

Properties

CAS No. |

26543-09-9 |

|---|---|

Molecular Formula |

C8H12O5 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2R,3R,4R)-3-hydroxy-2,3,4-trimethyl-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C8H12O5/c1-4-5(9)13-8(3,6(10)11)7(4,2)12/h4,12H,1-3H3,(H,10,11)/t4-,7+,8-/m0/s1 |

InChI Key |

YTEPYGBARSCSMX-NETWJXFUSA-N |

SMILES |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@]([C@]1(C)O)(C)C(=O)O |

Canonical SMILES |

CC1C(=O)OC(C1(C)O)(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Monocrotalic acid; |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Monocrotalic Acid

Precursor Incorporation and Elucidation of Biosynthetic Intermediates

The formation of monocrotalic acid involves the incorporation of carbon atoms derived from primary metabolic pathways, with specific amino acids serving as key precursors.

Amino Acid Precursors: L-Isoleucine, L-Threonine, and L-Valine Derivation

Research utilizing radioactive labeling experiments has identified L-isoleucine and L-threonine as significant precursors for the biosynthesis of this compound. mdpi.comnih.govnih.govrsc.org Studies involving the feeding of 14C-labeled L-threonine and L-isoleucine to Crotalaria spectabilis and Crotalaria retusa demonstrated their specific incorporation into this compound. nih.govrsc.org While L-valine is known to be a precursor for other necic acids, its direct derivation of this compound is not as clearly established as that of isoleucine and threonine based on available studies. mdpi.comnih.gov L-Isoleucine is an essential branched-chain aliphatic amino acid nih.govfoodunfolded.comuni.lunih.gov, and L-threonine is another essential amino acid uni.lunih.govwikipedia.orgguidetopharmacology.orgfishersci.ca. L-Valine is also a branched-chain essential amino acid uni.lufishersci.atnih.govfishersci.ptwikipedia.org.

Carbon Atom Tracing and Fragment Analysis in this compound Formation

Carbon tracing experiments, particularly those using 14C-labeled precursors, have been instrumental in elucidating how the carbon skeleton of this compound is assembled. mdpi.comnih.gov Feeding experiments with 14C-labeled acetate (B1210297) and DL-alanine showed only minute incorporation into monocrotaline (B1676716), whereas L-threonine and L-isoleucine were incorporated to significant levels. mdpi.comnih.gov Degradation studies of the labeled this compound revealed that the radioactivity was primarily located in the necic acid component rather than the necine base (retronecine). mdpi.comnih.gov More detailed analysis of the degradation fragments indicated that the right-hand portion of the this compound molecule, specifically the fragment consisting of C-1, C-2, and C-6, and the fragment consisting of C-3 and C-7, incorporated most of the radioactivity from L-isoleucine and L-threonine. mdpi.comnih.gov This suggests that the right-hand C5 unit of this compound is derived from L-isoleucine (and its precursor L-threonine). mdpi.comnih.govgla.ac.uk However, the origin of the left-hand C3 unit of this compound remains uncertain or unknown. mdpi.comnih.govgla.ac.uk

Here is a summary of precursor incorporation based on feeding experiments:

| Precursor | Incorporation Level (into Monocrotaline) | Primary Incorporation Site |

| 14C-Acetate | Minute | Not specified |

| 14C-DL-Alanine | Minute | Not specified |

| 14C-L-Threonine | Significant | This compound |

| 14C-L-Isoleucine | Significant | This compound |

Characterization of Enzymatic Steps in this compound Biosynthesis

Despite the progress in identifying precursors and intermediates through feeding studies, the specific enzymatic steps involved in the biosynthesis of this compound are not yet fully characterized. mdpi.comnih.gov While the intermediates have been defined by these experiments, knowledge about the enzymes catalyzing the transformations in necic acid biosynthesis is limited. mdpi.comnih.gov For context, the first committed step in the biosynthesis of the necine base, retronecine (B1221780), is catalyzed by homospermidine synthase. mdpi.comnih.gov The final step in the formation of monocrotaline involves the acylation of retronecine with activated this compound, a reaction that might be catalyzed by an acyltransferase enzyme. nih.gov However, the enzymes responsible for the synthesis of the this compound moiety itself from its precursors are largely unknown. nih.gov

Genetic and Molecular Regulation of this compound Biosynthetic Genes

Information regarding the specific genetic and molecular regulation of the genes involved directly in this compound biosynthesis is limited in the provided search results. Pyrrolizidine (B1209537) alkaloid accumulation in plants is known to be regulated and influenced by various factors, including developmental stage and tissue type. researchgate.netmdpi.com However, detailed molecular mechanisms controlling the expression of genes specific to the this compound pathway are not explicitly described.

Environmental and Physiological Modulators of this compound Production in Planta

The production of monocrotaline, and by extension its component this compound, in Crotalaria species can be influenced by environmental and physiological factors. Environmental conditions such as water availability, plant nutrition, and the presence of pests and pathogens have been reported to affect monocrotaline production. researchgate.net More broadly, environmental factors including temperature, elevated CO2, UV light, drought, soil composition, and light intensity are known to influence the production and accumulation of secondary metabolites in plants. cambridgescholars.comd-nb.info Physiologically, the main site of monocrotaline production in Crotalaria plants is the roots. researchgate.net The concentration of PAs can also vary depending on the developmental stage and tissue type of the plant. researchgate.netmdpi.com

Comparative Biosynthetic Pathways of this compound and Related Necic Acids

This compound belongs to the group of dicarboxylic necic acids that, when esterified with necine bases like retronecine, form macrocyclic pyrrolizidine alkaloids with 11-membered rings. researchgate.netmdpi.com This is in contrast to other necic acids, such as the senecic acid type, which typically form 12-membered rings and represent a larger group of PAs. researchgate.netmdpi.com While necine bases are synthesized via a common pathway, the biosynthesis of different necic acids proceeds through distinct modes, utilizing different precursors. mdpi.comnih.gov For example, L-isoleucine is a precursor not only for this compound but also for C5 necic acids like tiglic acid and angelic acid. nih.gov Other branched-chain amino acids, such as L-leucine and L-valine, are involved in the biosynthesis of different necic acids, including trachelanthic acid and trichodesmic acid. mdpi.comnih.gov The distinct precursor usage and subsequent metabolic transformations lead to the structural diversity observed among the various necic acids found in pyrrolizidine alkaloids.

Chemical Synthesis and Derivatization of Monocrotalic Acid

Total Synthesis Approaches to Monocrotalic Acid and its Stereoisomers

Total synthesis of this compound and its stereoisomers has been achieved through various routes. One approach involved the synthesis of all stereoisomers of this compound starting from (±)-cis-2,3,4-trimethyl-2-pentenedioic acid and (±)-trans-2,3,4-trimethyl-2-pentenedioic acid. oup.com Methylation of (±)-cis-2,3,4-trimethyl-2-pentenedioic acid with diazomethane (B1218177) followed by cis-hydroxylation with potassium permanganate (B83412) yielded epimeric γ-lactone esters. oup.com Hydrolysis of these esters provided (±)-3 and racemic this compound (4). oup.com

Similarly, (±)-trans-2,3,4-trimethyl-2-pentenedioic acid was utilized, involving resolution and subsequent reactions to access different stereoisomers. oup.com

Stereoselective Synthesis Methodologies for this compound

Stereoselective synthesis aims to preferentially form one stereoisomer over others. masterorganicchemistry.com In the context of this compound, stereoselective methodologies are employed to control the configuration of the chiral centers present in the molecule. One study described an enantioselective synthesis of a methylene (B1212753) acetal (B89532) derivative of this compound, starting from a 2-furylmethanol derivative. researchgate.net This route involved stereoselective dihydroxylation with osmium tetroxide to introduce the di-tert-hydroxy groups with controlled stereochemistry. researchgate.net

Another approach towards the enantioselective synthesis of this compound involved obtaining an anhydride (B1165640) from a meso-diester, opening it with an optically active alcohol, and elaborating the resulting free acid through a sequence of reactions including reduction/lactonization, Grignard addition, and acylation. johnwoodgroup.com This sequence aimed to set the desired stereochemistry. johnwoodgroup.com

Stereoselective reactions often rely on the use of chiral reagents, catalysts, or chiral auxiliaries to influence the stereochemical outcome. masterorganicchemistry.comwikipedia.org

Resolution Techniques for Enantiomeric Forms of this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgminia.edu.eg Since enantiomers have identical physical properties like solubility and melting point, their separation typically involves converting them into diastereomers, which have different physical properties and can be separated by conventional methods such as crystallization or chromatography. minia.edu.eglibretexts.org

Optical resolution of racemic this compound has been reported using brucine, yielding natural this compound (with 2R,3R,4R configuration) and its enantiomer (2S,3S,4S). oup.com Resolution of a diastereoisomer of this compound obtained from the oxidation of α,β,γ-trimethylglutaconic acid has also been achieved using brucine. researchgate.net

Common methods for resolving racemic mixtures include the formation of diastereomeric salts with an enantiopure resolving agent, formation of diastereomeric compounds, use of chiral stationary phases in chromatography, and enzymatic resolution. minia.edu.eg The formation of diastereomeric salts by reacting a racemic acid with a chiral base (or vice versa) is a widely used technique. minia.edu.eglibretexts.org

Semi-synthetic Strategies for Monocrotaline (B1676716) and its Necic Acid Moiety

Semi-synthetic strategies involve using naturally occurring compounds as starting materials for the synthesis of more complex molecules or derivatives. Monocrotaline, a naturally occurring pyrrolizidine (B1209537) alkaloid, consists of the necine base retronecine (B1221780) esterified with this compound. researchgate.net Semi-synthetic approaches often utilize monocrotaline isolated from plants as a source for obtaining this compound or for preparing analogues.

Hydrolysis of monocrotaline yields retronecine and this compound. core.ac.uk This chemical cleavage provides a route to access this compound from its naturally occurring ester form. researchgate.netunigoa.ac.in Efficient and rapid syntheses of various pyrrolizidine alkaloids have been reported using monocrotaline from a natural source (Crotalaria spectabilis) via microwave synthetic protocols. researchgate.net

Development of Novel Synthetic Routes and Analogues of this compound

Research continues into developing novel synthetic routes to this compound and its analogues. These efforts are often driven by the desire for more efficient, stereoselective, or environmentally friendly synthesis methods, as well as the aim to create analogues with modified chemical or biological properties.

While specific details on novel routes solely focused on this compound analogues are less prevalent in the provided snippets, the broader context of pyrrolizidine alkaloid synthesis includes the development of novel necic acid analogues for esterification with necine bases to create new alkaloid analogues. core.ac.uk The synthesis of novel synthanecines, which are analogues of naturally occurring necine bases, has also been explored. gla.ac.uk These efforts highlight the ongoing research into creating modified pyrrolizidine alkaloid structures, which would inherently involve the synthesis or modification of necic acid moieties like this compound or its related structures.

The biosynthesis of necic acids, including this compound, from precursors like isoleucine and 2-aminobutanoic acid in plants provides insights that could potentially inform synthetic strategies. gla.ac.uknih.gov

Cellular and Molecular Mechanisms Involving Monocrotalic Acid and Its Derivatives Non Human Models

Role of Monocrotalic Acid within Monocrotaline (B1676716) Bioactivation Pathways

Monocrotaline functions as a pro-toxin, necessitating metabolic activation primarily by hepatic cytochrome P450 (CYP) enzymes to exert its toxic effects . This activation pathway results in the formation of dehydromonocrotaline (B14562) (also known as monocrotaline pyrrole), a highly reactive pyrrolic metabolite . While this compound is integral to the structure of monocrotaline, it is also a product of the detoxification pathway where dehydromonocrotaline undergoes hydrolysis . This hydrolysis reaction yields this compound along with dihydropyrolizine .

The biosynthesis of monocrotaline in plants involves the condensation of this compound, which is derived from L-isoleucine, and retronecine (B1221780) mdpi.com. Research utilizing radioactive labeling in Crotalaria retusa and Crotalaria spectabilis has demonstrated substantial incorporation of L-isoleucine and L-threonine into monocrotaline, with the majority of the radioactivity localized within the this compound moiety mdpi.com. This suggests that L-isoleucine serves as a precursor for a specific portion of the this compound molecule mdpi.com. The precursor(s) for the remaining part of this compound are less definitively identified, although some evidence points to the involvement of L-valine mdpi.com.

Interactions of Monocrotaline-Derived Metabolites with Cellular Components

The toxicity of monocrotaline in non-human models is primarily mediated by its reactive pyrrolic metabolites, such as dehydromonocrotaline . These metabolites are capable of interacting with various cellular macromolecules.

Protein Adduction and Macromolecular Interactions of Pyrrolic Metabolites

Dehydromonocrotaline is an electrophilic compound that readily reacts with nucleophilic centers on cellular macromolecules, including proteins and DNA, leading to the formation of covalent adducts . The formation of these protein and DNA adducts is considered a key mechanism underlying the toxicity and genotoxicity associated with monocrotaline exposure .

Studies conducted in rat models and using isolated cells, including pulmonary artery endothelial cells (PAECs), have successfully identified specific protein targets that form adducts with monocrotaline pyrrole (B145914) . A notable observation is that many of these adducted proteins contain reactive thiol groups, frequently situated within a CXXC motif . Proteins identified as targets for adduction by monocrotaline pyrrole include protein disulfide isomerase (PDI), endothelial PDI, thioredoxin, galectin-1, reticulocalbin (B1177734) 1 and 3, cytoskeletal tropomyosin, mitochondrial ATP synthase beta-chain, annexin (B1180172) A2, and cofilin-1 . Interestingly, protein adduction by monocrotaline pyrrole has also been documented on proteins that are not known to possess cysteine residues . The formation of these protein adducts can lead to the inhibition of the affected proteins' functions .

| Protein Target | Organism/Cell Type | Reference |

|---|---|---|

| Protein disulfide isomerase (PDI) | Rat, Human pulmonary artery endothelial cells | |

| Endothelial PDI | Human pulmonary artery endothelial cells | |

| Thioredoxin | Human pulmonary artery endothelial cells | |

| Galectin-1 | Rat, Human pulmonary artery endothelial cells | |

| Reticulocalbin 1 and 3 | Human pulmonary artery endothelial cells | |

| Cytoskeletal tropomyosin (TM30-NM) | Rat, Human pulmonary artery endothelial cells | |

| Mitochondrial ATP synthase beta-chain | Human pulmonary artery endothelial cells | |

| Annexin A2 | Human pulmonary artery endothelial cells | |

| Cofilin-1 | Human pulmonary artery endothelial cells | |

| Probable protein-disulfide isomerase (ER60) | Rat pulmonary artery endothelial cells | |

| Beta- or gamma-cytoplasmic actin | Rat pulmonary artery endothelial cells |

Beyond protein adduction, pyrrolic metabolites can induce damage to DNA, including the formation of DHP-derived DNA adducts, interstrand and intrastrand DNA cross-links, and conjugates between DNA and cellular proteins. These forms of DNA damage can trigger persistent cell cycle arrest and ultimately lead to apoptosis .

Modulation of Intracellular Signaling Cascades by Monocrotaline-Derived Compounds

Monocrotaline and its metabolites have the capacity to modulate a variety of intracellular signaling pathways in non-human models, contributing to the observed toxic phenotypes. In rat models specifically, monocrotaline-induced pulmonary hypertension is associated with alterations in several signaling cascades.

Monocrotaline has been shown to activate the extracellular calcium-sensing receptor (CaSR) expressed on pulmonary artery endothelial cells, which in turn triggers the mobilization of intracellular calcium signaling . This activation of CaSR appears to play a role in the endothelial damage and the subsequent development of pulmonary hypertension induced by monocrotaline . Studies in rats have demonstrated that reducing the expression of CaSR can attenuate the increases in pulmonary artery pressure and the vascular remodeling induced by monocrotaline .

Other signaling pathways implicated in the effects of monocrotaline in non-human models include the BMPR2 signaling pathway, which is known to be disrupted . Monocrotaline can bind to BMPR2, promoting its assembly and contributing to endothelial injury . In rat models of monocrotaline-induced pulmonary hypertension, changes have been observed in the protein levels of factors such as angiotensin-1 (Ang1), Ang2, endothelial nitric oxide synthase (eNOS), inducible NOS (iNOS), heme oxygenase 1 (HO1), and vascular endothelial growth factor (VEGF) . Furthermore, inflammatory signaling pathways, including NFκB, STAT3, c-Fos, and c-Jun dependent pathways, are influenced by the accumulation of cytokines and chemokines in response to monocrotaline exposure, thereby affecting the expression of genes involved in cell proliferation and vascular remodeling nih.gov.

Alterations in Cellular Redox Homeostasis by Monocrotaline Metabolites

Monocrotaline metabolites are known to disrupt cellular redox homeostasis in non-human models, primarily through the depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS) researchgate.netresearchgate.netnih.gov. The metabolic activation of pyrrolizidine (B1209537) alkaloids, including monocrotaline, leads to a significant reduction in cellular GSH levels researchgate.net. GSH plays a critical role in the detoxification of reactive dehydro-PAs through conjugation researchgate.net. A decrease in GSH levels impairs this essential detoxification mechanism, leading to increased binding of dehydro-PAs to cellular macromolecules and contributing to cytotoxicity researchgate.net.

The disruption of cellular redox homeostasis by monocrotaline metabolites results in oxidative stress researchgate.netresearchgate.netnih.gov. Both ROS and inflammatory cytokines can function as second messengers, regulating intracellular signaling cascades that promote processes such as proliferation and migration in pulmonary arterial smooth muscle cells researchgate.net. Studies using rat models of monocrotaline-induced pulmonary hypertension have reported elevated levels of oxidative indicators researchgate.net. The TLR4/SIRT3 signaling pathway has also been implicated in mediating oxidative stress and mitochondrial dysfunction induced by LPS in endothelial progenitor cells within the context of monocrotaline-induced injury nih.gov.

Metabolic Fate of this compound Derivatives in Biological Systems

Hydrolysis and Degradation Products in Non-human Mammalian Models

As previously discussed, this compound is generated as a product of the hydrolysis of the reactive metabolite, dehydromonocrotaline . This hydrolytic pathway is considered a detoxification route, yielding both this compound and dihydropyrolizine . This reaction occurs subsequent to the initial cytochrome P450-mediated oxidation of monocrotaline to dehydromonocrotaline .

Studies analyzing metabolites in rats administered monocrotaline have detected the presence of dihydropyrolizine (DHP) and glutathione-conjugated dihydropyrolizine (GS-DHP) researchgate.net. Dehydromonocrotaline itself is recognized as a key metabolite contributing significantly to extrahepatic toxicity researchgate.net. The equilibrium between the metabolic activation to reactive pyrroles and detoxification pathways such as hydrolysis and glutathione conjugation is crucial in determining the extent of injury induced by monocrotaline in non-human models researchgate.net.

| Metabolite/Product | Pathway Involved | Significance | Reference |

|---|---|---|---|

| Dehydromonocrotaline | Metabolic activation (CYP-mediated) | Highly reactive, toxic intermediate | |

| This compound | Hydrolysis of dehydromonocrotaline | Detoxification product | |

| Dihydropyrolizine (DHP) | Hydrolysis of dehydromonocrotaline | Detoxification product | |

| Glutathione-conjugated DHP (GS-DHP) | Glutathione conjugation of dehydromonocrotaline | Detoxification product | researchgate.net |

Physiologically-Based Pharmacokinetic Modeling of Pyrrolizidine Alkaloids Incorporating this compound Derivatives

Physiologically-Based Pharmacokinetic (PBPK) modeling is a tool used to describe the absorption, distribution, metabolism, and excretion (ADME) of compounds within biological systems fu-berlin.deresearchgate.net. While specific PBPK models focusing solely on this compound were not prominently found, PBPK models for parent pyrrolizidine alkaloids like retrorsine (B1680556) and senkirkine (B1680947) have been developed and applied in rodent models fu-berlin.deresearchgate.net.

These models often incorporate multiple anatomical compartments and consider metabolic processes, including the formation of metabolites fu-berlin.de. For instance, a PBPK model for retrorsine in mice and rats included a liver compartment that integrated metabolism and transport, and estimated parameters related to the formation and depletion of DNA and protein adducts and glutathione conjugates fu-berlin.de. This indicates that PBPK models for PAs can account for the metabolic fate and distribution of reactive metabolites, which would indirectly relate to the formation and potential disposition of hydrolysis products like this compound.

Studies using PBPK models for PAs like senecionine (B1681732) and adonifoline (B1256052) in rats have investigated their pharmacokinetics after intravenous and oral administration, observing rapid absorption and metabolism to N-oxides and hydroxylation products researchgate.net. PBPK models have also been used to estimate human intrinsic hepatic clearances from empirical rat data for compounds like neopetasitenine (B1609264) and petasitenine (B1232291) researchgate.net.

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activities collaborativedrug.commdpi.com. For pyrrolizidine alkaloids, the structure of both the necine base and the necic acid, as well as their esterification, are crucial for their biological effects fu-berlin.denih.gov. This compound, as a dicarboxylic necic acid, contributes significantly to the structure of macrocyclic PAs like monocrotaline fu-berlin.denih.gov.

The toxicity of 1,2-unsaturated PAs is dependent on their metabolic activation to reactive pyrrolic metabolites fu-berlin.deresearchgate.net. SAR studies in this context often focus on the structural features that influence this metabolic activation and the subsequent interaction of the reactive metabolites with cellular components nih.govresearchgate.netresearchgate.net.

Research has shown that cyclic and open diester PAs are generally more toxic than monoesters in primary rat hepatocyte cultures researchgate.net. This suggests that the presence and arrangement of necic acid moieties, including dicarboxylic acids like this compound in cyclic PAs, play a role in their toxic potential, likely by influencing the formation or reactivity of the pyrrolic metabolites researchgate.net.

This compound is a stable byproduct formed when dehydromonocrotaline reacts with cellular nucleophiles, and its presence can indicate the extent of monocrotaline dehydrogenation researchgate.net. This highlights the link between the structure of the parent PA, its metabolic activation, and the formation of derivatives like this compound.

The biological activity of monocrotaline, for instance, has been linked to its interaction with the extracellular calcium-sensing receptor (CaSR) in pulmonary artery endothelial cells in rats, leading to endothelial injury and pulmonary hypertension researchgate.netnih.gov. This specific interaction represents a potential target for SAR investigations related to monocrotaline's effects, although the direct role of the this compound moiety in this specific interaction would require further investigation.

Advanced Analytical Methodologies for Monocrotalic Acid Research

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques coupled with mass spectrometry are standard tools for the separation, identification, and quantification of monocrotalic acid and related compounds up.ac.zamdpi.commdpi.com. These methods offer high sensitivity and selectivity, which are essential when dealing with complex samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

HPLC-MS is a widely used technique for the analysis of pyrrolizidine (B1209537) alkaloids, including those derived from this compound mdpi.commdpi.comshimadzu.com. This method is particularly effective for separating and detecting non-volatile or thermally labile compounds that are not suitable for gas chromatography measurlabs.comnih.gov. The coupling of HPLC with mass spectrometry allows for both the separation of complex mixtures and the detailed structural information provided by MS measurlabs.com.

HPLC-MS/MS methods have been developed for the quantitative determination of monocrotaline (B1676716) and its metabolites in biological fluids such as rat plasma akjournals.com. These methods often involve sample preparation steps like protein precipitation before analysis akjournals.com. For example, a UPLC-ESI/MS/MS method was developed for the determination of monocrotaline in mouse blood, demonstrating a satisfactory linear detection range and excellent linearity nih.gov. Another sensitive LC-MS/MS method was developed for the simultaneous determination of monocrotaline and its N-oxide metabolite in rat plasma, showing a linear range of 1–2,000 ng/mL and a correlation coefficient greater than 0.997 akjournals.com.

HPLC-MS is also applied for contaminant screening in various matrices, including food and pharmaceuticals measurlabs.com. The method is suitable for analyzing complex samples and compounds soluble in common solvents like water, methanol, or acetonitrile (B52724) measurlabs.com. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS offers even higher pressure capabilities, leading to improved sensitivity measurlabs.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is another powerful technique employed in the analysis of this compound metabolites, particularly for volatile and semi-volatile compounds nih.govnih.gov. While this compound itself may require derivatization to become volatile, GC-MS is well-suited for analyzing various metabolites, including small acids, alcohols, and other related structures after appropriate chemical modification nih.govthermofisher.commdpi.com.

GC-MS-based metabolomics is effective for identifying and quantifying small molecular metabolites, often utilizing chemical derivatization to enhance volatility nih.govthermofisher.com. This approach allows for both targeted analysis of specific metabolites and untargeted profiling to discover novel compounds nih.gov. The technique offers high chromatographic separation power, reproducible retention times, and robust quantification thermofisher.com. Electron ionization (EI) is commonly used in GC-MS, generating reproducible fragmentation patterns that aid in compound identification by comparison with spectral libraries thermofisher.com.

Studies have utilized GC/MS to quantify trimethylsilyl (B98337) (TMS) derivatives of this compound and other metabolites in biological samples, such as mouse liver microsomes nih.gov. This demonstrates the utility of GC-MS in assessing the relative contributions of different metabolic pathways nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolic Studies

NMR spectroscopy is a valuable tool for the structural elucidation of this compound and its derivatives, as well as for metabolic studies creative-proteomics.comnih.gov. NMR provides detailed information about the molecular structure and can be used for both targeted and untargeted metabolic analyses nih.govnih.gov.

NMR-based metabolic flux analysis can provide insights into intracellular fluxes and metabolic pathways creative-proteomics.com. Advances in NMR have improved metabolite detection and quantification, making it a powerful tool for metabolic research creative-proteomics.comnih.gov. NMR offers advantages such as rigorous structure elucidation, analysis of positional isotopomer distribution, and the ability to perform in vivo studies creative-proteomics.comnih.govnih.gov.

Proton NMR spectroscopy has been used to study the reactions of monocrotaline and its metabolites, including dehydromonocrotaline (B14562), retronecine (B1221780), and dehydroretronecine, with human blood components, providing insights into their transport and stability westminster.ac.uk. While NMR generally has lower sensitivity compared to MS, improvements in technology, such as cryoprobes and hyperpolarization techniques, are enhancing its detection limits nih.govnih.gov.

Ultra-High Resolution Mass Spectrometry for Speciation Analysis of this compound Metabolites

Ultra-high resolution mass spectrometry (HRMS), such as that provided by Orbitrap analyzers, offers exceptional resolving power and mass accuracy, which are crucial for the speciation analysis of complex samples containing this compound metabolites speciation.netmdpi.comnih.govnih.gov. This capability allows for the differentiation of isobaric species and the confident analysis of low-abundance components speciation.net.

UHPLC coupled with HRMS (UHPLC-HRMS) is considered a powerful tool for metabolomics research due to its flexible and efficient separation combined with high-sensitivity detection nih.govnih.gov. This combination enables the detection and identification of a broad range of metabolites nih.gov. HRMS provides high-quality MSn spectral trees, offering extensive structural information for metabolite identification and the localization of modification sites speciation.net. The high resolution and mass accuracy of Orbitrap MS facilitate the quick and precise characterization and identification of metabolite structures mdpi.com.

Integrated 'Omics' Approaches in this compound Investigations

Integrated 'omics' approaches, which combine data from multiple high-throughput techniques, provide a more holistic understanding of biological systems exposed to compounds like this compound derivatives frontiersin.orgmdpi.comnih.gov. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into the molecular mechanisms and pathways affected mdpi.com.

Metabolomics Profiling of Biological Systems Exposed to this compound Derivatives

Metabolomics, the comprehensive profiling of small-molecule metabolites, is a key component of integrated 'omics' studies in the context of this compound nih.govnih.govmdpi.comresearchgate.netunirioja.esnih.gov. Metabolomic profiling can reveal changes in metabolic pathways in biological systems exposed to this compound or its derivatives, providing insights into the biological response nih.govmdpi.com.

Metabolomics can be performed using various analytical platforms, including MS-based techniques (LC-MS and GC-MS) and NMR spectroscopy nih.govresearchgate.netnih.gov. These techniques allow for the measurement and interpretation of endogenous metabolite profiles in biological samples such as urine, serum, or tissue extracts nih.gov. Metabolomics can complement other 'omics' technologies and conventional methodologies in toxicology and pathology investigations nih.gov.

Studies have utilized metabolomic profiling to investigate the metabolic changes preceding the development of pulmonary hypertension in monocrotaline-exposed rats plos.org. This research demonstrated that monocrotaline significantly altered a large number of metabolites plos.org. Metabolomics provides a dynamic measure of phenotype and can be a strong candidate for identifying causative molecular mechanisms in disease nih.gov. Untargeted metabolomics approaches based on techniques like UPLC-MS have been used to obtain metabolic profiles in studies related to health and disease unirioja.es.

Proteomics and Protein Interactomics in Response to this compound-Related Compounds

Proteomic studies play a vital role in understanding the cellular responses to pyrrolizidine alkaloids, including those related to this compound. These studies aim to identify alterations in protein abundance, modifications, and interactions following exposure. Research using hepatotoxic PAs, such as retrorsine (B1680556) and senecionine (B1681732), as representatives for this class of compounds, has revealed significant changes in protein profiles in affected tissues like the liver nih.govnih.gov.

A proteomic study investigating retrorsine-induced hepatic sinusoidal obstruction syndrome (HSOS) in rats identified 17 up-regulated and 31 down-regulated proteins. Bioinformatic analysis of this data suggested that carbamoyl-phosphate synthase (CPS1) and ATP synthase subunit beta (ATP5B) were associated with intoxication nih.gov. Further verification using immunohistochemical staining confirmed the down-regulation of CPS1 and ATP5B in treated rats, indicating potential roles for these proteins and their pathways in the initiation of HSOS nih.gov.

Another approach involves the study of pyrrole-protein adducts, which are formed when reactive metabolites of PAs interact with cellular macromolecules nih.govacs.org. These adducts are considered mechanism-based biomarkers for assessing PA toxicity acs.org. Studies have shown that different types of PAs produce varying amounts of these adducts, suggesting that the structure of the necine base and the type of ester linkage influence toxic potency acs.org.

Computational methods, such as reverse docking and network analysis, have also been employed to identify potential protein targets of toxic PAs. One study identified glutathione (B108866) S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1) as potential targets in glutathione metabolism, suggesting a common hepatotoxicity mechanism involving interference with detoxification pathways researchgate.net.

Advanced proteomic techniques, including TMT-based shotgun proteomics and proximity labeling, are contributing to a more comprehensive understanding of protein dynamics and interactions in response to PA exposure nih.govcreative-proteomics.comnih.gov. Proximity labeling, for instance, is a novel technique for studying protein interactions, including weak or transient ones, without the need for traditional methods like yeast two-hybrid screening or immunoprecipitation mass spectrometry creative-proteomics.com.

Table 1 summarizes some proteins identified as altered in abundance or potentially targeted in proteomic studies related to pyrrolizidine alkaloid exposure.

| Protein Name | Observed Change (in response to PAs) | Potential Role / Association | Source PA (if specified) |

| Carbamoyl-phosphate synthase (CPS1) | Down-regulated | Associated with intoxication, HSOS initiation | Retrorsine |

| ATP synthase subunit beta (ATP5B) | Down-regulated | Associated with intoxication, HSOS initiation | Retrorsine |

| Thrombospondin 1 (TSP1) | Overexpressed | Contributor in PA-induced HSOS, covalently modified | Senecionine |

| Glutathione S-transferase A1 (GSTA1) | Potential target | Involved in glutathione metabolism/detoxification | Toxic PAs (computational) |

| Glutathione peroxidase 1 (GPX1) | Potential target | Involved in glutathione metabolism/detoxification | Toxic PAs (computational) |

Genomic and Transcriptomic Insights into this compound Metabolism

Genomic and transcriptomic analyses provide valuable insights into the genetic and gene expression changes associated with exposure to pyrrolizidine alkaloids and their metabolism, including the formation and fate of this compound. These approaches help to elucidate the molecular mechanisms underlying PA toxicity and the metabolic pathways involved.

Studies using transcriptomics have investigated the effects of PAs on gene expression in various cell types and tissues. For example, transcriptomic analysis of hepatocytes exposed to hepatotoxic PAs revealed abnormal expression of genes related to cell cycle regulation and DNA damage repair nih.govnih.gov. These findings suggest that PAs can disrupt important signaling pathways, potentially contributing to their carcinogenic effects nih.gov. Alterations in lipid metabolism and bile acid flow-related genes have also been observed nih.govacs.org.

Transcriptomic studies in rat lungs following exposure to different PAs have also identified gene expression changes, indicating effects beyond the liver researchgate.net.

The biosynthesis of monocrotaline involves the condensation of this compound and retronecine wikipedia.org. This compound is derived from L-isoleucine, while retronecine is derived from putrescine wikipedia.org. Genomic and transcriptomic studies in plants that produce PAs, such as Jacobaea species, have aimed to identify candidate genes involved in the PA biosynthesis pathway . While specific transcriptomic data directly detailing the metabolism of this compound in animals is less extensively covered in the provided results, the broader transcriptomic studies on PA metabolism highlight the cellular responses and affected pathways.

Table 2 provides examples of biological processes and pathways shown to be affected at the transcriptomic level by pyrrolizidine alkaloids.

| Biological Process / Pathway | Observed Alteration (in response to PAs) | Relevant Study Type |

| Cell cycle regulation | Abnormal expression, disruption | Transcriptomics |

| DNA damage repair | Abnormal expression, disruption | Transcriptomics |

| Lipid metabolism | Interference, alteration | Transcriptomics |

| Bile acid flow/homeostasis | Interference, compromised | Transcriptomics |

| Glutathione metabolism | Downregulated | Transcriptomics |

Emerging Analytical Techniques for this compound Detection and Characterization

The accurate detection and characterization of this compound and related pyrrolizidine alkaloids in complex matrices, such as food, feed, and biological samples, are crucial for monitoring exposure and understanding their toxicokinetics. Emerging analytical techniques offer improved sensitivity, specificity, and throughput compared to traditional methods.

Mass spectrometry-based methods, particularly liquid chromatography-mass spectrometry (LC-MS) and ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are the preferred techniques for the determination of PAs due to their sensitivity and ability to handle complex samples mdpi.comnih.govmdpi.com. These methods enable the accurate quantification of PAs at very low levels, including in the parts per billion (ppb) and even parts per trillion (ppt) range for certain matrices spectroscopyonline.commdpi.com. The coupling of UHPLC with tandem mass spectrometry provides high reliability and sensitivity, making it a suitable choice for PA analysis spectroscopyonline.com.

A significant challenge in PA analysis is the presence of numerous isomers with similar structural characteristics. Advanced LC gradients and high-resolution mass spectrometry (HRMS) are employed to achieve better separation and identification of these isomers spectroscopyonline.commdpi.comazolifesciences.com. HRMS offers high resolving power and mass accuracy, which is beneficial for the characterization of biomolecules and the identification of unknowns azolifesciences.com.

Other analytical techniques are also being explored or utilized for the characterization of PAs. Nuclear Magnetic Resonance (NMR) spectroscopy is used for structure identification, and combining NMR with MS can improve metabolite detection and annotation nih.govacs.org. Thermal analysis methods, such as differential scanning calorimetry (DSC), thermogravimetry (TG), and differential thermal analysis (DTA), have been applied for the thermal characterization of monocrotaline, providing information about its thermal stability and decomposition researchgate.net.

Table 3 lists some advanced and emerging analytical techniques used in the study of pyrrolizidine alkaloids, relevant to the analysis of this compound.

| Analytical Technique | Application in PA Research | Key Advantage |

| UHPLC-MS/MS | Detection and quantification in complex matrices, isomer separation | High sensitivity, reliability, resolving power |

| LC-MS | Identification and quantification of PAs | Versatility, ease of sample preparation |

| HRMS | Accurate mass measurement, structural characterization, isomer differentiation | High resolving power, mass accuracy, enhanced specificity |

| NMR Spectroscopy | Structure identification | Provides detailed structural information |

| Combination of MS and NMR | Improved metabolite detection and annotation | Complementary information for comprehensive analysis |

| Thermal Analysis (DSC, TG, DTA) | Thermal characterization (stability, decomposition) of PAs | Provides insights into thermal behavior |

| Proximity Labeling (Proteomics) | Studying protein interactions in response to PA exposure | Identifies weak/transient interactions, spatial relationships |

These advanced analytical methodologies are continuously evolving, providing researchers with powerful tools to delve deeper into the complex interactions of this compound and related compounds with biological systems and to ensure accurate detection and characterization.

Environmental and Ecological Dynamics of Monocrotalic Acid

Natural Occurrence and Distribution of Monocrotalic Acid in Plant Species

This compound itself does not typically occur freely in large quantities in plants but is esterified with a necine base, such as retronecine (B1221780), to form macrocyclic pyrrolizidine (B1209537) alkaloids like monocrotaline (B1676716). scielo.brwikipedia.org These monocrotaline-type PAs, characterized by an eleven-membered ring, are predominantly found in species belonging to the Fabaceae family, with the genus Crotalaria being a particularly notable source. scielo.brphytolab.comnih.govscielo.brresearchgate.net Crotalaria species are widely distributed in tropical and subtropical regions, with a limited number found in temperate areas. scielo.brscielo.br

While Crotalaria species are known for producing large amounts of monocrotaline, other PAs may also be present in smaller quantities. scielo.brscielo.br The presence and type of PAs, including those incorporating this compound, can serve as a chemotaxonomic marker for the division of sections within the Crotalaria genus. scielo.brscielo.br Beyond Fabaceae, pyrrolizidine alkaloids, including those potentially derived from similar necic acids, are found in numerous plant species across at least twelve higher plant families, such as Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, Apocynaceae, and certain genera of Orchidaceae. scielo.brphytolab.comsemmelweis.huresearchgate.netmdpi.com Estimates suggest that approximately 3% of all flowering plants worldwide produce these secondary metabolites. phytolab.comnih.govmdpi.com

Monocrotaline, containing this compound, can accumulate in significant amounts in Crotalaria plants, representing up to 5% of the dry weight of seeds in some species. scielo.brscielo.brresearchgate.net The primary site of production of this compound in these plants is the roots. scielo.brscielo.br

Biosynthesis and Accumulation Influenced by Environmental Factors

The biosynthesis of monocrotaline involves the condensation of this compound with a necine base, typically retronecine. wikipedia.org this compound is derived from the amino acid L-isoleucine. wikipedia.orgnih.govmdpi.comresearchgate.net The biosynthesis of necine bases, like retronecine, involves a separate pathway originating from putrescine, with ornithine being efficiently incorporated into the retronecine base in Crotalaria spectabilis. wikipedia.orgnih.govmdpi.com

The accumulation of PAs, including monocrotaline, in plants can be influenced by a variety of factors. These include the developmental stage and tissue type of the plant. nih.govmdpi.com Furthermore, environmental conditions play a significant role in the production of secondary metabolites like PAs. researchgate.netd-nb.infointermountainfruit.orgslideshare.net Specifically for monocrotaline production in Crotalaria, factors such as water availability, plant nutrition, and attack by pests and/or pathogens can exert an influence. scielo.brscielo.brresearchgate.net While the precise mechanisms by which these environmental factors impact this compound biosynthesis directly are part of the larger PA biosynthesis regulation, it is understood that external conditions can modulate gene expression levels, thereby affecting the synthesis and accumulation of secondary metabolites in plants. d-nb.infocirad.fr

Degradation Pathways of this compound in Environmental Matrices

The degradation of this compound in the environment is primarily considered in the context of the breakdown of the pyrrolizidine alkaloids in which it is a component, such as monocrotaline. Once released from the ester linkage in PAs, this compound's fate in various environmental matrices is subject to both abiotic and biotic processes.

Abiotic Degradation Mechanisms: Hydrolysis and Photo-oxidation

Abiotic degradation of organic compounds in the environment can occur through mechanisms such as hydrolysis and photo-oxidation. celignis.comresearchgate.netcore.ac.ukmdpi.comnih.govresearchgate.netchemisgroup.us Hydrolysis, the cleavage of a molecule by reaction with water, is a plausible pathway for the breakdown of esters, including the ester linkage between this compound and the necine base in pyrrolizidine alkaloids. Indeed, hydrolysis of monocrotaline has been shown to yield this compound and dihydropyrrolizine, particularly in biological systems like rats. wikipedia.org Environmental factors can also cause hydrolysis and oxidation of compounds like this compound. chemistry-chemists.com Acid hydrolysis is a common method used in various processes to break down organic materials. celignis.comresearchgate.netchemisgroup.usund.edumdpi.com

Photo-oxidation, driven by light (particularly UV radiation) often in the presence of sensitizers or photocatalysts, can lead to the degradation of organic pollutants in water and other matrices. researchgate.netcore.ac.ukmdpi.comnih.gov While specific studies on the photo-oxidation of isolated this compound are not detailed in the provided information, the general principles of photo-oxidation suggest it could contribute to the breakdown of this compound or the PAs containing it when exposed to sunlight in environmental compartments like water or on surfaces. researchgate.netcore.ac.ukmdpi.com The efficiency of photo-oxidation can vary depending on the compound and environmental conditions. core.ac.uk

Biotic Degradation by Microorganisms: Aerobic and Anaerobic Pathways

Biotic degradation, primarily mediated by microorganisms, is a crucial process for the breakdown of organic compounds in soil and water. While the search results mention the biotransformation of monocrotaline in rats involving hydrolysis and conjugation wikipedia.org, detailed specific aerobic or anaerobic microbial degradation pathways for this compound in environmental matrices like soil or water are not extensively described in the provided snippets. However, microorganisms are known to degrade a wide variety of organic compounds through various metabolic pathways under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. The potential for microbial communities in soil and water to break down this compound, once released from PAs, would depend on the presence of microorganisms with the necessary enzymatic capabilities.

Future Directions and Research Gaps in Monocrotalic Acid Studies

Unraveling Elusive Biosynthetic Steps and Enzymatic Characterization

While it is known that the right-hand portion of monocrotalic acid is derived from L-isoleucine and L-threonine, the origin of the left-hand C3 unit (comprising carbons C-4, C-5, and C-8) remains elusive. mdpi-res.comgla.ac.uk Feeding studies have shown significant incorporation of L-valine into this compound, but it is unclear if L-valine serves as a precursor for the left-hand part. mdpi-res.com Further degradation studies are needed to map the precise incorporation pattern of potential precursors like L-valine into the different carbon fragments of this compound. mdpi-res.com

Characterization of the enzymes involved in the biosynthesis of this compound is another significant research gap. While the general steps of fatty acid biosynthesis are known, the specific enzymes catalyzing the unique branching and hydroxylation patterns leading to this compound have not been fully elucidated. frontiersin.orgfrontiersin.org Identifying and characterizing these enzymes, potentially through techniques like enzyme assays and protein purification, would provide critical insights into the biosynthetic pathway. nih.govresearchgate.net Understanding the enzymatic machinery could also open avenues for metabolic engineering in plants or microorganisms to control this compound production.

Advanced Synthetic Methodologies for Complex this compound Analogues

The synthesis of this compound has been achieved through various routes, including the oxidation of α,β,γ-trimethylglutaconic acid. researchgate.net Approaches involving enantioselective synthesis have also been described. johnwoodgroup.com However, the development of advanced synthetic methodologies for creating complex this compound analogues with specific structural modifications remains an area for future exploration. This includes developing reagent-controlled enantioselective reactions and improving yields and purity of synthesized compounds. johnwoodgroup.commdpi.comnih.gov

Research could focus on novel synthetic strategies that allow for precise control over stereochemistry and regiochemistry, particularly when introducing functional groups or modifying the carbon skeleton. nih.govbeilstein-journals.org Microwave-assisted synthesis and continuous-flow approaches have shown promise in the synthesis of pyrrolizidine (B1209537) alkaloids and their components, suggesting potential for adaptation to this compound analogue synthesis. researchgate.net Developing efficient and scalable synthetic routes is crucial for providing access to a diverse library of analogues for biological and environmental studies.

Comprehensive Systems Biology Approaches for Mechanistic Understanding

A comprehensive understanding of this compound's role within the producing organism and its interactions with other biological systems requires systems biology approaches. sdu.dkfrontiersin.org This involves integrating data from various 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, to build a holistic picture of the pathways and regulatory networks involved in this compound biosynthesis and accumulation. hcemm.eu

Future research could utilize systems biology to investigate how environmental factors, such as water availability, plant nutrition, and pest attack, influence monocrotaline (B1676716) production, of which this compound is a part. scielo.br Computational modeling and simulation can be employed to predict the behavior of the biosynthetic pathway under different conditions and identify potential targets for intervention. mpi-cbg.de Applying systems biology to study the interaction of this compound-containing compounds with other organisms could also provide a deeper mechanistic understanding of their ecological roles.

Environmental Fate and Long-term Ecological Impact Assessment

The environmental fate of this compound, particularly when released into the environment through plant material, represents a significant research gap. Studies are needed to understand its persistence, degradation pathways (e.g., microbial, photolytic, hydrolytic), and mobility in various environmental compartments such as soil and water. whiterose.ac.ukuni-due.deresearchgate.net

Long-term ecological impact assessments of this compound are also crucial. While the effects of the parent alkaloids like monocrotaline on certain organisms are documented, the specific impact of free this compound or its environmental transformation products on soil microorganisms, aquatic life, and other non-target organisms is less understood. scielo.brecologybydesign.co.uk Future research should employ standardized ecological impact assessment frameworks to evaluate the potential risks associated with the presence of this compound in the environment. mdpi.commdpi.comisa.org.jmthecommonwealth-ilibrary.org This includes developing sensitive analytical methods for detecting and quantifying this compound and its metabolites in complex environmental matrices. researchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying monocrotalic acid in biological samples?

Q. How should researchers design in vitro experiments to study this compound's metabolic pathways?

In vitro studies require hepatic microsomal preparations or recombinant cytochrome P450 enzymes to assess oxidative metabolism. Key parameters include:

- Incubation conditions: pH 7.4 buffer, NADPH regeneration system, 37°C.

- Controls: Negative (no NADPH) and positive (known CYP substrates).

- Analytical endpoints: Quantify this compound and its metabolites (e.g., pyrrolic derivatives) via GC/MS or LC-MS/MS . Ensure reproducibility by triplicate runs and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound's toxicity mechanisms be resolved?

Discrepancies in toxicity studies often arise from variations in dose regimes (acute vs. chronic), model systems (rodent vs. human hepatocytes), or analytical sensitivity . To address this:

Q. What strategies optimize the detection of this compound in complex metabolic mixtures?

Co-eluting compounds in metabolomic studies can obscure this compound signals. Mitigation strategies include:

Q. How do researchers validate computational models predicting this compound-protein interactions?

Molecular docking or QSAR models require experimental validation:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD values).

- Crystallography or cryo-EM for structural validation of predicted binding sites.

- Compare computational predictions with in vitro cytotoxicity assays (e.g., IC50 shifts in CYP-inhibited vs. wild-type cells) .

Methodological Considerations

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For time-series data, mixed-effects models account for inter-individual variability. Always report confidence intervals and goodness-of-fit metrics (e.g., AIC, R² adjusted) .

Q. How should researchers handle batch variability in this compound synthesis for pharmacological assays?

- Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., pH, temperature).

- Characterize batches via 1H/13C NMR and HPLC purity assays (>95% purity threshold).

- Use stability-indicating methods (e.g., forced degradation under heat/light) to ensure consistency .

Data Reporting Standards

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit raw spectra (GC/MS, NMR) in repositories like MetaboLights or ChEMBL.

- Provide structured metadata (e.g., organism, exposure duration, analytical parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.